4-Methylamino-d3 Antipyrine is a stable isotope-labeled derivative of antipyrine, primarily utilized as a reference standard in pharmaceutical testing. This compound, with the molecular formula and a molecular weight of approximately 220.29 g/mol, is instrumental in studying the metabolism and pharmacokinetics of antipyrine and its derivatives. The compound is characterized by its ability to inhibit cyclooxygenase enzymes, thus affecting prostaglandin synthesis, which is crucial for its application in pharmacological studies .
4-Methylamino-d3 Antipyrine is derived from the parent compound antipyrine, which is classified as a pyrazolone non-steroidal anti-inflammatory drug (NSAID). It falls under the category of organic compounds known as phenylpyrazoles, which feature a pyrazole ring bonded to a phenyl group. The compound's classification includes being a small molecule with potential therapeutic applications in pain relief and fever reduction .
The synthesis of 4-Methylamino-d3 Antipyrine involves several methods aimed at introducing deuterium atoms into the antipyrine structure. Two primary synthetic routes are commonly employed:
Industrial production typically optimizes these methods for high yield and purity, ensuring compliance with pharmaceutical standards .
The molecular structure of 4-Methylamino-d3 Antipyrine reveals a complex arrangement that includes:
The structure features a pyrazolone ring system with methyl and methylamino substituents that contribute to its biological activity .
4-Methylamino-d3 Antipyrine participates in various chemical reactions, including:
These reactions are significant for modifying the compound for various research applications .
The mechanism of action for 4-Methylamino-d3 Antipyrine primarily involves the inhibition of cyclooxygenase enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The compound has been shown to effectively reduce pyrexia induced by lipopolysaccharide in animal models at doses ranging from 60 to 120 mg/kg. Its pharmacokinetics indicate rapid hydrolysis to its active metabolite, 4-Methylamino-antipyrine (MAA), which exhibits approximately 85% bioavailability after oral administration .
The physical and chemical properties of 4-Methylamino-d3 Antipyrine include:
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various applications .
4-Methylamino-d3 Antipyrine has diverse applications in scientific research, including:
4-Methylamino-d³ antipyrine functions as a surrogate molecule for the primary active metabolite of metamizole, a non-opioid analgesic and antipyretic drug belonging to the pyrazolone class of NSAIDs. Upon administration, metamizole undergoes rapid, non-enzymatic conversion to 4-methylamino antipyrine (MAA), which subsequently metabolizes into 4-formylaminoantipyrine and 4-aminoantipyrine [2] . The deuterated analog serves as an internal standard in mass spectrometry-based assays, enabling accurate quantification of MAA in biological matrices such as plasma, urine, and tissues.
Pharmacological studies demonstrate that MAA retains the therapeutic properties of its parent compound, including:
Table 1: Metabolic Pathway of Metamizole with 4-Methylamino-d³ Antipyrine as Analytical Probe
Metabolite | Chemical Designation | Role in Pharmacokinetics | Detection Method Enabled by d³-Analog |
---|---|---|---|
Metamizole | Sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonate | Prodrug | Not applicable |
4-Methylamino antipyrine (MAA) | 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Primary active metabolite | Quantification via HPLC-MS/MS using d³-IS |
4-Formylaminoantipyrine | 1,5-dimethyl-4-(formylmethylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Intermediate metabolite | Not directly quantified by d³-MAA |
4-Aminoantipyrine | 1,5-dimethyl-4-amino-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Secondary active metabolite | Requires separate deuterated standard |
The deuterated analog's utility extends to clinical trials where it enables precise pharmacokinetic profiling. Studies in porcine models demonstrated linear detection of MAA from 0.25 to 48 hours post-administration, with maximum plasma concentrations (Cmax) of 47.59 μg/mL and elimination half-life (t½) of 8.57 hours . These parameters are crucial for establishing bioequivalence in generic drug development and optimizing dosing regimens.
The structural relationship between 4-methylamino-d³ antipyrine and its parent compounds reveals significant pharmacological implications:
Core structure preservation:
Deuterium-specific modification:
Table 2: Structural and Functional Comparison of Pyrazolone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Pharmacological Role |
---|---|---|---|---|
Antipyrine (phenazone) | C₁₁H₁₂N₂O | 188.23 | 1,2-dihydro-3H-pyrazol-3-one | Antipyretic |
Aminopyrine | C₁₃H₁₇N₃O | 231.30 | 4-dimethylamino substitution | Anti-inflammatory/analgesic |
4-Methylamino antipyrine (MAA) | C₁₂H₁₅N₃O | 217.27 | 4-methylamino substitution | Primary metamizole metabolite |
4-Methylamino-d³ antipyrine | C₁₂H₁₂D₃N₃O | 220.29 | 4-(trideuteriomethyl)amino | Isotopic tracer for MAA |
The deuterium labeling specifically targets the metabolically vulnerable methyl group attached to the nitrogen atom, a site subject to oxidative demethylation in phase I metabolism. This strategic deuteration allows researchers to track metabolic stability without compromising the molecule's interaction with therapeutic targets. Unlike aminopyrine (which features a dimethylamino group) and antipyrine itself, MAA and its deuterated analog exhibit distinct metabolic fates and clearance pathways that influence their therapeutic index [8] [10]. The preservation of hydrogen-bonding capacity at the 4-amino group ensures maintained solubility profiles and protein-binding characteristics comparable to the non-deuterated metabolite.
The incorporation of three deuterium atoms into the methylamino group (-NCD₃) of 4-methylamino antipyrine represents a sophisticated approach to isotopic labeling that capitalizes on deuterium's non-radioactive nature and minimal kinetic isotope effect:
Analytical advantages:
Metabolic tracing capabilities:
The deuterium labeling strategy significantly enhances bioanalytical method performance when using hydrophilic interaction liquid chromatography (HILIC) on YMC-Pack SIL columns (100 × 2.0 mm; S-5 μm, 30 nm) with mobile phases comprising acetonitrile/water/formic acid [10]. This chromatographic system effectively separates the deuterated internal standard from its non-deuterated counterpart and other metabolites, overcoming challenges associated with co-elution and ion suppression.
Table 3: Analytical Parameters Enabled by Deuterium Labeling in 4-Methylamino-d³ Antipyrine
Parameter | Application | Impact on Research | Technical Specification |
---|---|---|---|
Mass differentiation | MRM detection | Eliminates interference from biological matrices | Δm/z = 3 between analyte and IS |
Retention time matching | HPLC peak alignment | Compensates for chromatographic variability | tR difference < 0.05 min |
Extraction efficiency | Sample preparation QC | Normalizes recovery variations | 98.2–102.4% recovery rates |
Matrix effect compensation | Ion suppression control | Corrects signal suppression/enhancement | 95.5–104.1% matrix factor |
Metabolic stability assessment | Isotope effect studies | Quantifies deuteration impact on clearance | <10% change in hepatic clearance |
The minimal kinetic isotope effect (KIE) associated with trideuteration preserves the biological equivalence between labeled and unlabeled molecules while still offering sufficient mass differentiation for sensitive detection. This balance makes 4-methylamino-d³ antipyrine particularly valuable for regulatory applications including method validation (AMV), Quality Control (QC), and Abbreviated New Drug Applications (ANDA) during commercial production of metamizole products [6] [10]. The compound's utility extends to investigating metamizole conversion kinetics in pharmaceutical formulations, where it serves as a reference for stability-indicating methods that ensure product quality throughout shelf life.
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6